molecular formula C14H16N2 B14651247 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole CAS No. 40496-46-6

2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole

Cat. No.: B14651247
CAS No.: 40496-46-6
M. Wt: 212.29 g/mol
InChI Key: WUFHXUOYDZXRBB-UHFFFAOYSA-N
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Description

2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique tetracyclic structure, which includes a fused indole ring system. Indole alkaloids are known for their diverse biological activities and are often found in various natural products, particularly in plants of the Strychnos genus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate as starting materials . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminium hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole involves its interaction with specific molecular targets and pathways within cells. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

40496-46-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C14H16N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(8-9)14(11)16-12/h1-4,9,13,15-16H,5-8H2

InChI Key

WUFHXUOYDZXRBB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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